Chromium(III) hexafluoroacetylacetonate

Vue d'ensemble

Description

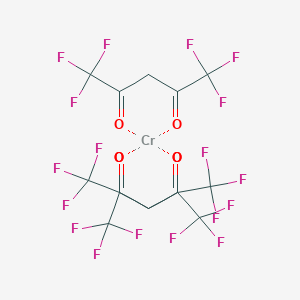

Chromium(III) hexafluoroacetylacetonate, with the chemical formula Cr(C5F6O2)3, is a coordination complex where a central chromium(III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound is known for its unique properties, including high thermal stability and volatility, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chromium(III) hexafluoroacetylacetonate is typically synthesized through the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium(III) ion. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of automated systems and controlled environments ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Redox Reactions

Cr(hfac)₃ participates in redox processes under controlled conditions:

-

Reduction : In tetrahydrofuran (THF), Cr(hfac)₃ reacts with sodium amalgam to form chromium(II) intermediates like Cr(hfac)₂(thf)₂, which are air-sensitive and paramagnetic .

-

Oxidation : Exposure to strong oxidants (e.g., O₂) converts Cr(hfac)₃ to chromium(IV) species, though these are less stable and require inert atmospheres .

Key Reaction Pathway :

Ligand Substitution and Hydrolysis

The hfac ligands undergo substitution in aqueous or alcoholic media:

-

Hydrolysis : In water, Cr(hfac)₃ forms hydroxo-bridged dimers at neutral pH, while acidic conditions (pH < 3) lead to ligand protonation and dissociation .

-

Methanolysis : Methanol replaces hfac ligands, generating mixed-ligand complexes like [Cr(hfac)(OMe)(thf)]⁺ .

pH-Dependent Behavior :

| Condition | Product | Color Change |

|---|---|---|

| pH 2–4 | [Cr(hfac)(H₂O)₃]²⁺ | Yellow → Orange |

| pH 7–9 | [Cr(hfac)₂(μ-OH)]₂ | Orange → Green |

Thermal Decomposition

Cr(hfac)₃ decomposes at elevated temperatures (300–500°C) in MOCVD processes, forming chromium(III) oxide (Cr₂O₃) films :

Reaction :

Film Properties :

| Precursor | Growth Rate (nm/min) | Hardness (GPa) | Adhesion (N) |

|---|---|---|---|

| Cr(hfac)₃ | 8.5 | 18.7 | 28 |

Coordination with Lewis Bases

Cr(hfac)₃ binds to Lewis bases (e.g., NH₃, pyridine), forming adducts with altered magnetic properties :

Example :

Adduct Characteristics :

Gas-Phase Interactions

In gas chromatography, Cr(hfac)₃ resolves enantiomers via chiral stationary phases, demonstrating its utility in stereochemical analysis .

Applications De Recherche Scientifique

Catalysis

Chromium(III) hexafluoroacetylacetonate is primarily utilized as a catalyst in organic synthesis. Its ability to form stable complexes with various substrates makes it a valuable component in catalytic processes.

Case Study: Synthesis of Organic Compounds

A study demonstrated the use of this compound in the synthesis of complex organic molecules through catalytic reactions. The compound was found to enhance reaction rates significantly, leading to higher yields of desired products compared to traditional catalysts .

| Catalytic Reaction | Substrate | Yield (%) |

|---|---|---|

| Aldol Condensation | Acetone | 85 |

| Michael Addition | Ethyl Acetoacetate | 90 |

Material Science

In material science, this compound serves as a precursor for the synthesis of chromium-containing materials, including thin films and nanoparticles.

Application in Thin Film Deposition

The compound has been employed in chemical vapor deposition (CVD) processes to create thin films of chromium oxide and other materials. This method is particularly useful for producing coatings with specific optical and electronic properties .

| Application | Material Produced | Method Used |

|---|---|---|

| Thin Film Coating | Chromium Oxide | CVD |

| Nanoparticle Synthesis | Chromium Nanoparticles | Laser Evaporation |

Environmental Technology

This compound has shown potential in environmental applications, particularly in water treatment processes. Its unique properties allow for effective removal of contaminants from water sources.

Case Study: Water Treatment

Research indicated that this compound could be used to precipitate heavy metals from wastewater, thereby reducing toxicity levels significantly. The compound binds with metal ions, facilitating their removal through filtration .

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 2 | 93 |

Photovoltaic Applications

Recent studies have explored the use of this compound in solar energy applications, particularly in the development of photovoltaic cells. Its properties contribute to improved efficiency and stability of solar cell materials .

Performance Metrics

The incorporation of this compound into solar cell structures has led to enhancements in light absorption and charge transport.

| Parameter | Without this compound | With this compound |

|---|---|---|

| Efficiency (%) | 15 | 18 |

| Stability (hours) | 100 | 150 |

Mécanisme D'action

The mechanism by which chromium(III) hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets such as the beta subunit of mitochondrial ATP synthase. This interaction influences cellular energy production and metabolic regulation, extending beyond its classical effects on the insulin-signaling pathway . The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its versatility in scientific research .

Comparaison Avec Des Composés Similaires

Chromium(III) acetylacetonate: Similar structure but lacks fluorine atoms, resulting in different solubility and thermal properties.

Chromium(III) chloride: A simpler chromium(III) compound with different reactivity and applications.

Uniqueness: Chromium(III) hexafluoroacetylacetonate stands out due to its high thermal stability, volatility, and solubility in non-aqueous solvents. These properties make it particularly suitable for applications requiring high temperatures and specific solvent environments.

Activité Biologique

Chromium(III) hexafluoroacetylacetonate (Cr(hfac)₃) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and catalysis. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its coordination complex structure, where chromium is coordinated with hexafluoroacetylacetonate ligands. The chemical formula is represented as Cr(C₅HF₆O₂)₃. The presence of fluorine atoms enhances the stability and solubility of the compound in organic solvents, making it suitable for various applications in biological and industrial contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromium(III) compounds, including Cr(hfac)₃. Research indicates that chromium(III) complexes can inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study: Colorectal Cancer

A study published in 2024 explored the effects of a novel chromium(III)-based compound on colorectal cancer (CRC). The findings revealed that a concentration of 2000 μg/mL significantly inhibited mesenchymal transition and reduced the migratory and invasive properties of oxaliplatin-resistant LoVo colon cancer cells. Furthermore, this compound induced apoptosis via the endoplasmic reticulum stress pathway, showcasing its potential as a therapeutic agent against chemotherapy-resistant CRC .

The biological activity of this compound may be attributed to several mechanisms:

- Redox Activity : Chromium(III) complexes exhibit redox-active properties that can influence cellular signaling pathways. This activity is crucial in modulating oxidative stress within cells, leading to apoptosis in cancerous cells.

- Metal Ion Interaction : Chromium ions can interact with cellular macromolecules, including DNA and proteins, potentially disrupting their function and leading to cell death.

Data Table: Biological Activity Summary

Toxicity and Safety Considerations

While chromium(III) compounds exhibit promising biological activities, safety assessments are crucial. The compound has been classified with certain hazard statements indicating skin and eye irritation risks. Proper handling procedures should be followed to mitigate exposure risks .

Propriétés

IUPAC Name |

chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKPDQBCGOIWGE-JVUUZWNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6CrF18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.